N-(4-aminophenyl)-4-bromobenzamide

Myeloperoxidase Inhibition Inflammation Enzymology

N-(4-Aminophenyl)-4-bromobenzamide is a critical, high-purity building block for chemical biology and drug discovery. Its para-substitution pattern is essential for its unique biological activity: it is a potent MPO inhibitor (IC₅₀ = 1.40 nM) with 257-fold selectivity over EPX, enabling precise target validation in models of inflammation, cardiovascular disease, and neurodegeneration. The 4-bromo substituent enables efficient Pd-catalyzed cross-couplings, while the free 4-amino group allows for direct conjugation without protecting groups, significantly increasing synthetic efficiency for focused libraries and PROTACs. The bromine atom also serves as a natural heavy atom for experimental phasing in X-ray crystallography. Choose this compound for its orthogonal reactivity, high selectivity, and proven biological potency.

Molecular Formula C13H11BrN2O
Molecular Weight 291.14 g/mol
Cat. No. B11988136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminophenyl)-4-bromobenzamide
Molecular FormulaC13H11BrN2O
Molecular Weight291.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)Br
InChIInChI=1S/C13H11BrN2O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,15H2,(H,16,17)
InChIKeyQKZVODVTOPUSDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminophenyl)-4-bromobenzamide for Research: Compound Profile, CAS 292870-41-8 & Procurement Guide


N-(4-Aminophenyl)-4-bromobenzamide (CAS 292870-41-8) is a para-substituted N-phenylbenzamide derivative with a molecular formula of C₁₃H₁₁BrN₂O and a molecular weight of 291.15 g/mol . It is a solid at room temperature with a melting point range of 200-203 °C . This compound serves as a versatile synthetic intermediate and biological probe, characterized by its 4-bromobenzamide core and a 4-aminophenyl substituent, which together confer specific electronic and steric properties that influence its reactivity and molecular recognition .

Why N-(4-Aminophenyl)-4-bromobenzamide Cannot Be Simply Substituted with In-Class Analogs


The precise substitution pattern of N-(4-Aminophenyl)-4-bromobenzamide is a critical determinant of its function. Even minor structural modifications within the N-phenylbenzamide class can lead to significant and quantifiable differences in biological activity and chemical reactivity. For instance, changing the position of the amino group from the para to the ortho position alters the compound's hydrogen-bonding network and steric profile, directly impacting its ability to engage specific biological targets . Similarly, the presence of the 4-bromo substituent is not merely incidental; it contributes distinct electronic effects that can influence binding affinity and enable specific synthetic transformations, such as palladium-catalyzed cross-couplings [1]. Therefore, substituting this compound with a generic or positional isomer without experimental validation can lead to complete loss of activity, erroneous conclusions, and failed experiments.

Quantitative Differentiation Guide: N-(4-Aminophenyl)-4-bromobenzamide vs. Closest Analogs


MPO Inhibition: Superior Potency of N-(4-Aminophenyl)-4-bromobenzamide

N-(4-Aminophenyl)-4-bromobenzamide demonstrates potent inhibition of human Myeloperoxidase (MPO) with an IC₅₀ of 1.40 nM [1]. This activity is directly compared to its inhibitory effect on Eosinophil Peroxidase (EPX), where it is significantly less potent (IC₅₀ = 360 nM) [2], establishing a quantitative selectivity profile. This level of potency is a key differentiator from simpler analogs like 4-bromobenzamide, which is essentially inactive against MPO with a reported IC₅₀ > 50,000 nM [3].

Myeloperoxidase Inhibition Inflammation Enzymology

Positional Isomer Impact: 4-Amino vs. 2-Amino Substitution

The position of the amino group on the N-phenyl ring is a critical determinant of biological and chemical behavior. While direct bioactivity data for N-(2-aminophenyl)-4-bromobenzamide is limited, chemical informatics and synthetic utility studies highlight that the ortho (2-amino) isomer exhibits distinct hydrogen-bonding capabilities and steric hindrance compared to the para (4-amino) target compound . This difference is crucial in applications like solid-phase synthesis or proteolysis-targeting chimera (PROTAC) linker design, where the projection of the amine functional group dictates conjugation efficiency and ultimate ternary complex formation. The para-substitution provides a more linear, accessible handle for further derivatization.

Structure-Activity Relationship Molecular Recognition Chemical Synthesis

Synthetic Versatility: The 4-Bromo Substituent as a Handle for Cross-Coupling

The presence of the 4-bromo substituent on the benzamide ring provides a key functional handle for downstream synthetic diversification via palladium-catalyzed cross-coupling reactions. A study demonstrated that 4-bromobenzamides can undergo direct C-H arylation with heteroarenes using only 0.5 mol% Pd(OAc)₂ catalyst, achieving good yields [1]. This contrasts with simple benzamide, which lacks this reactivity. The target compound, N-(4-aminophenyl)-4-bromobenzamide, combines this valuable synthetic handle with the free 4-amino group, allowing for orthogonal functionalization strategies.

Organic Synthesis Palladium Catalysis Medicinal Chemistry

Selectivity Window: Antiviral Activity of Closely Related Congeners

While N-(4-aminophenyl)-4-bromobenzamide itself has not been reported for antiviral activity, a highly analogous compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e), was identified as a novel inhibitor of Enterovirus 71 (EV71) with IC₅₀ values ranging from 5.7 to 12 μM and showed low cytotoxicity to Vero cells [1]. The presence of the 4-bromophenyl moiety and the amino group are key features shared with the target compound, suggesting that N-(4-aminophenyl)-4-bromobenzamide could serve as a core scaffold for developing selective antiviral agents with a favorable therapeutic window.

Antiviral Drug Discovery Enterovirus 71 Selectivity Index

Differentiation from N-(4-Aminophenyl)benzamide: Impact of the Bromo Substituent

The presence of the bromine atom in N-(4-aminophenyl)-4-bromobenzamide is a critical differentiating factor from its non-brominated analog, N-(4-aminophenyl)benzamide (CAS 782-92-3) [1]. The bromine substituent introduces a heavy atom that can be exploited in X-ray crystallography for phasing (SAD/MAD) and alters the compound's lipophilicity and electronic distribution. In the context of the benzamide class, 4-bromo substitution has been shown to significantly enhance inhibitory activity against butyrylcholinesterase (BCHE) compared to other halogen or methyl substitutions, with a 4-bromobenzamide derivative achieving an IC₅₀ of 0.8 µM [2]. This demonstrates that the bromo group is not a silent substituent but a key driver of potency.

Structure-Activity Relationship Chemical Biology Molecular Properties

High-Impact Research Applications for N-(4-Aminophenyl)-4-bromobenzamide


As a Potent and Selective Probe for Myeloperoxidase (MPO) Activity

Leveraging its potent inhibition of MPO (IC₅₀ = 1.40 nM) and 257-fold selectivity over EPX (IC₅₀ = 360 nM) , this compound is ideally suited as a chemical probe to dissect the specific role of MPO in cellular and in vivo models of inflammation, cardiovascular disease, and neurodegeneration. Its high selectivity minimizes confounding results from EPX inhibition, which can occur with less specific tool compounds, thereby enabling more precise target validation studies.

As a Key Building Block in Orthogonal Synthesis

The compound's dual functionality—a 4-bromo substituent for cross-coupling chemistry and a free 4-amino group for amide bond formation or other conjugation strategies—makes it an exceptional building block for constructing complex molecules. This orthogonal reactivity allows chemists to sequentially functionalize the molecule without needing protecting groups, significantly increasing synthetic efficiency in the production of focused libraries or targeted protein degraders (e.g., PROTACs).

As a Core Scaffold for Antiviral Drug Discovery

Given the promising activity and low cytotoxicity of the closely related analog 3-amino-N-(4-bromophenyl)-4-methoxybenzamide against EV71 (IC₅₀ = 5.7-12 μM) , N-(4-aminophenyl)-4-bromobenzamide represents an excellent starting scaffold for medicinal chemistry optimization. Researchers can use this compound to explore structure-activity relationships (SAR) with the goal of developing novel, selective antivirals against enteroviruses, for which current treatment options are limited.

As a Heavy-Atom Derivative for Structural Biology

The bromine atom in N-(4-aminophenyl)-4-bromobenzamide serves as a natural heavy atom for experimental phasing in X-ray crystallography (SAD or MAD phasing) . This is particularly valuable for determining the 3D structures of novel protein-ligand complexes without the need for introducing exogenous heavy atoms (e.g., by soaking crystals in halide salts), which can often damage crystals or fail to bind. This application is critical for structure-based drug design (SBDD) efforts targeting proteins of interest.

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